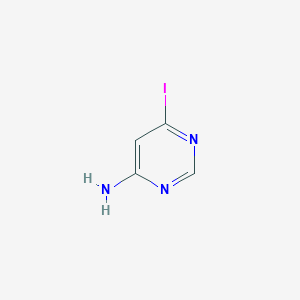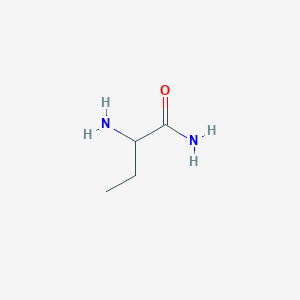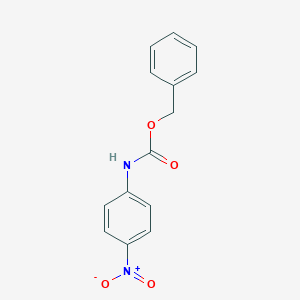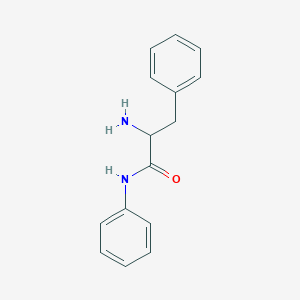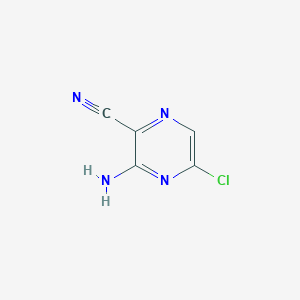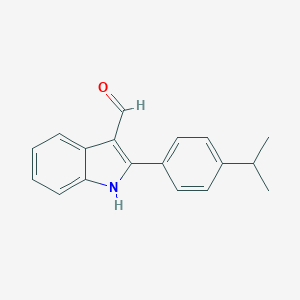
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde, also known as IPICA, is a synthetic compound that belongs to the family of indole derivatives. It has been widely used in scientific research for its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In particular, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical And Physiological Effects
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been shown to have a range of biochemical and physiological effects in laboratory experiments. In particular, it has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. It has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde in laboratory experiments is its versatility. It can be used in a wide range of applications, from medicinal chemistry to material science. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation of using 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is its limited solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research on 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde. One area of interest is its potential as an anticancer agent, particularly for the treatment of breast cancer. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde to be used in the development of new materials for various applications, such as sensors and electronic devices.
Synthesis Methods
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Friedel-Crafts acylation reaction. The most common method for synthesizing 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-isopropylphenylboronic acid with 3-formylindole in the presence of a palladium catalyst.
Scientific Research Applications
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used in a wide range of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has shown promising results as a potential anticancer agent, as well as a neuroprotective and anti-inflammatory agent. In organic synthesis, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used as a building block for the synthesis of various indole derivatives. In material science, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-12(2)13-7-9-14(10-8-13)18-16(11-20)15-5-3-4-6-17(15)19-18/h3-12,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDBQIJYWXOUNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)
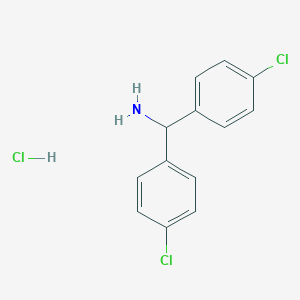
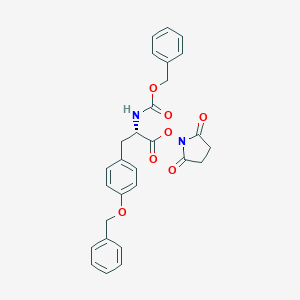
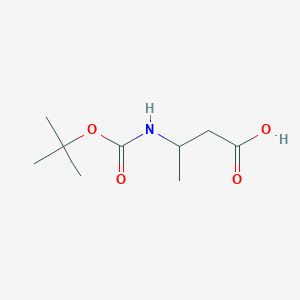
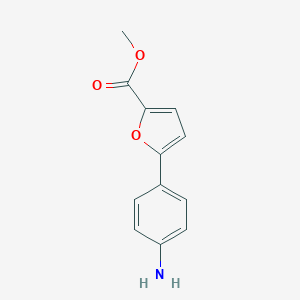
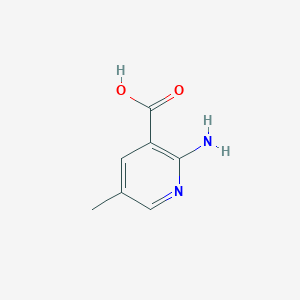
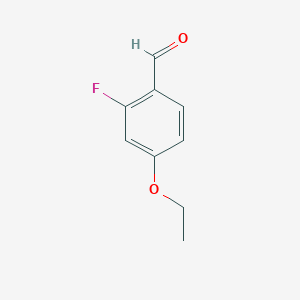
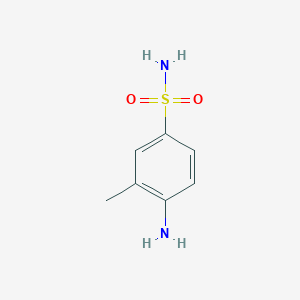
![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)
